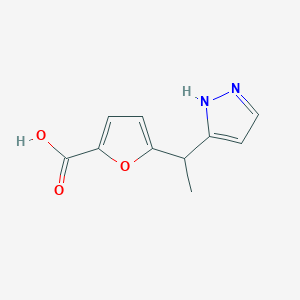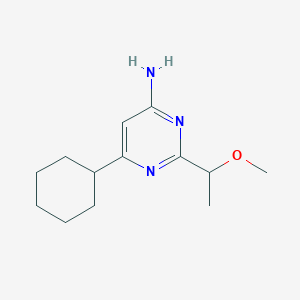
6-Cyclohexyl-2-(1-methoxyethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclohexyl-2-(1-methoxyethyl)pyrimidin-4-amine is a heterocyclic compound with a molecular formula of C₁₃H₂₁N₃O and a molecular weight of 235.33 g/mol . This compound is part of the pyrimidine family, which is known for its diverse biological and chemical properties. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring .
Chemical Reactions Analysis
6-Cyclohexyl-2-(1-methoxyethyl)pyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the pyrimidine ring .
Scientific Research Applications
6-Cyclohexyl-2-(1-methoxyethyl)pyrimidin-4-amine has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, pyrimidine derivatives are known for their pharmacological effects, including antibacterial, antiviral, antifungal, and anti-inflammatory activities In industry, it can be used in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 6-Cyclohexyl-2-(1-methoxyethyl)pyrimidin-4-amine is not well-documented. pyrimidine derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, some pyrimidines inhibit the activity of enzymes involved in DNA synthesis and repair, while others modulate the activity of inflammatory mediators . The specific molecular targets and pathways involved in the action of this compound would require further research to elucidate.
Comparison with Similar Compounds
6-Cyclohexyl-2-(1-methoxyethyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as pyrimidinamine derivatives containing pyridin-2-yloxy moiety . These compounds share similar structural features but may differ in their biological activities and applications. For example, pyrimidinamine derivatives are known for their fungicidal activity and are used in agriculture to control fungal diseases . The uniqueness of this compound lies in its specific chemical structure, which may confer distinct properties and applications compared to other pyrimidine derivatives.
Conclusion
This compound is a versatile compound with various applications in scientific research, chemistry, biology, medicine, and industry Its synthesis involves complex organic reactions, and it undergoes various chemical transformations
Properties
Molecular Formula |
C13H21N3O |
|---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
6-cyclohexyl-2-(1-methoxyethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H21N3O/c1-9(17-2)13-15-11(8-12(14)16-13)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H2,14,15,16) |
InChI Key |
WNBAEHXKCHIIBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CC(=N1)N)C2CCCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




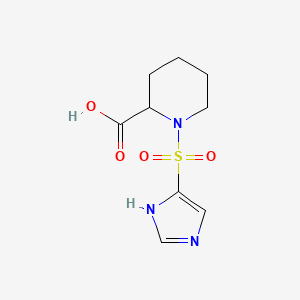
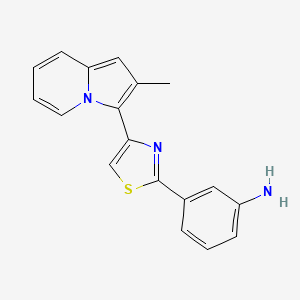
![2-Cyclohexyl-2-(2-(P-tolyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B11790388.png)
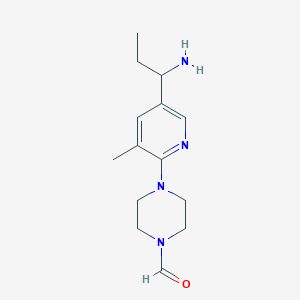
![Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11790392.png)
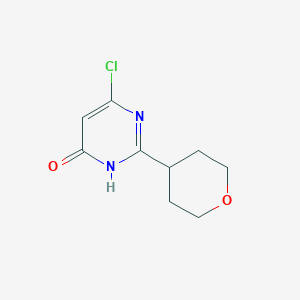
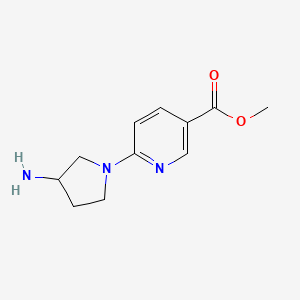

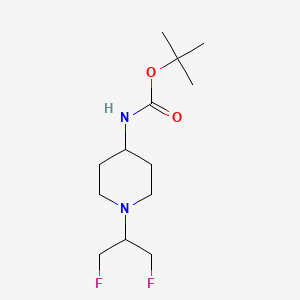
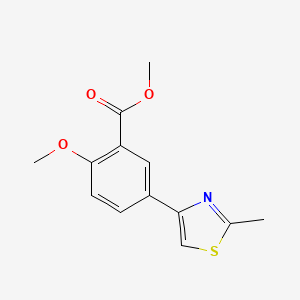
![Tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[D]thiazol-2-ylcarbamate](/img/structure/B11790420.png)
